![molecular formula C7H12O4 B12284634 1,5,7,11-Tetraoxaspiro[5.5]undecane CAS No. 24472-02-4](/img/structure/B12284634.png)
1,5,7,11-Tetraoxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,7,11-Tetraoxaspiro[5.5]undecane is a chemical compound with the molecular formula C7H12O4. It is characterized by a spiro structure, which means that two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,7,11-Tetraoxaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the reaction of diols with formaldehyde under acidic conditions to form the spiro compound. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the spiro structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
1,5,7,11-Tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
1,5,7,11-Tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,5,7,11-Tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dioxaspiro[5.5]undecane
- 3-Methylene-1,5,7,11-tetraoxaspiro[5.5]undecane
- 1,5,7,11-Tetraoxaspiro[5.5]undecane, 3,9-Dimethylidene-l,5,7,11
Uniqueness
This compound is unique due to its specific spiro structure, which imparts distinct chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .
Properties
CAS No. |
24472-02-4 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C7H12O4/c1-3-8-7(9-4-1)10-5-2-6-11-7/h1-6H2 |
InChI Key |
PCEBNPHEKQSKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(OC1)OCCCO2 |
Related CAS |
42954-97-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
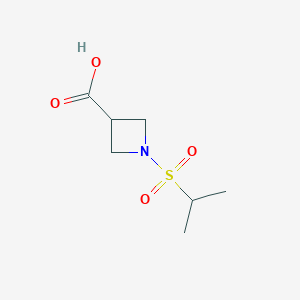
![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)
![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)
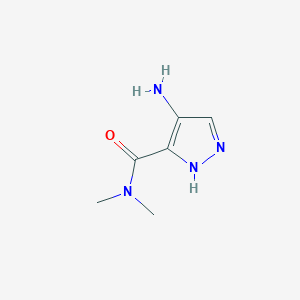
![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)
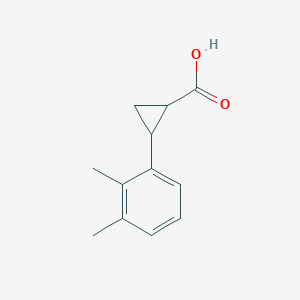
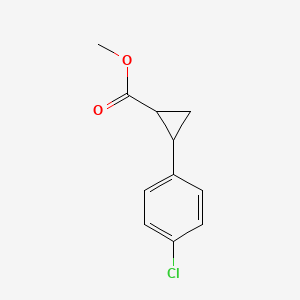
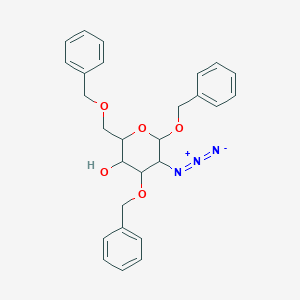
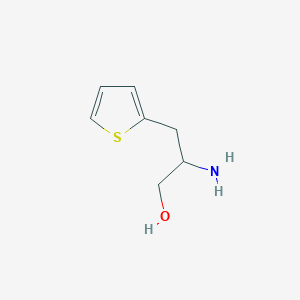
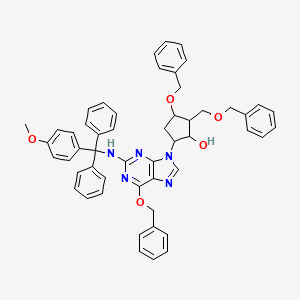
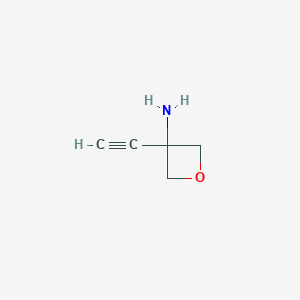
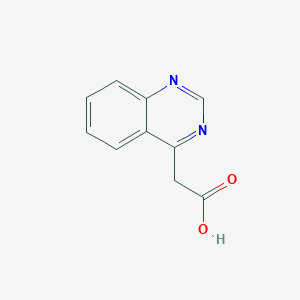
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
